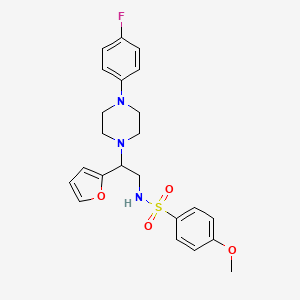

![molecular formula C13H13F3N2O B2506578 2,2,2-Trifluoro-1-[3-(2-methylpropyl)imidazo[1,5-a]pyridin-1-yl]ethan-1-one CAS No. 1266685-91-9](/img/structure/B2506578.png)

2,2,2-Trifluoro-1-[3-(2-methylpropyl)imidazo[1,5-a]pyridin-1-yl]ethan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "2,2,2-Trifluoro-1-[3-(2-methylpropyl)imidazo[1,5-a]pyridin-1-yl]ethan-1-one" is a derivative of imidazo[1,5-a]pyridine, which is a heterocyclic aromatic organic compound. This class of compounds has been extensively studied due to their interesting chemical properties and potential applications in various fields, including medicinal chemistry and material science .

Synthesis Analysis

The synthesis of imidazo[1,5-a]pyridine derivatives can be achieved through various methods. One approach is the direct methylation or trifluoroethylation of imidazole and pyridine derivatives, which affords high yields of the corresponding salts and provides a simple route to a variety of room temperature ionic liquids (RTILs) . Another method involves a one-pot regiospecific synthesis of imidazo[1,2-a]pyridines, which is a metal-free, three-component reaction allowing for the formation of C-N, C-O, and C-S bonds . Additionally, a solvent-free synthesis of imidazo[1,2-a]thiochromeno[3,2-e]pyridines has been reported, which constructs multiple bonds and rings in a one-pot transformation without the need for transition metal catalysts .

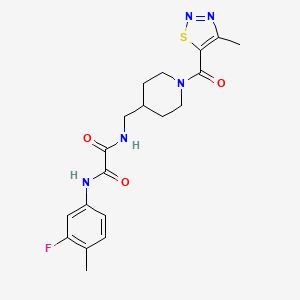

Molecular Structure Analysis

The molecular structure of imidazo[1,5-a]pyridine derivatives, such as the title compound, is characterized by a planar imidazo[1,2-a]pyridine group. In some cases, substituents like the trifluoromethyl group can introduce a certain degree of disorder in the crystal structure, as observed in related compounds . The presence of fluorine atoms can also influence the molecular conformation and intermolecular interactions within the crystal lattice.

Chemical Reactions Analysis

Imidazo[1,5-a]pyridine derivatives can undergo various chemical reactions. Regioselective fluorination of imidazo[1,2-a]pyridines has been achieved using Selectfluor as the fluorinating reagent in aqueous conditions, which mainly yields monofluorinated products . Furthermore, the introduction of substituents can significantly affect the reactivity and selectivity of these compounds in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,5-a]pyridine derivatives are influenced by their substituents. For instance, the introduction of electron-donating or electron-withdrawing groups can affect the fluorescent properties of these compounds, as well as their thermal stability and melting points . The trifluoromethyl group, in particular, is known to impart unique properties to the molecules, such as increased lipophilicity and potential bioactivity .

Scientific Research Applications

Synthesis and Chemical Properties

Research has focused significantly on the synthesis and chemical properties of compounds similar to 2,2,2-Trifluoro-1-[3-(2-methylpropyl)imidazo[1,5-a]pyridin-1-yl]ethan-1-one. The imidazo[1,5-a]pyridine moiety, a crucial component of this compound, is often highlighted for its versatile pharmacophore with varied bioactivity. Lifshits, Ostapchuk, and Brel (2015) describe a novel method for preparing derivatives of imidazo[1,5-a]pyridine, emphasizing the improvement in synthesis efficiency and the reduction of multistage processes (Lifshits, Ostapchuk, & Brel, 2015). Additionally, a one-pot synthesis approach has been reported by Tverdiy et al. (2016), providing a novel and efficient pathway to synthesize imidazo[1,5-a]pyridine-1-carboxylic acids, integral to the structural framework of the compound (Tverdiy et al., 2016).

Biological Activities

The imidazo[1,5-a]pyridine moiety is also noted for its biological activities. Anilkumar et al. (2015) report the synthesis of nitrogen-containing bicyclic, condensed-imidazo[1,2-α]pyridines, showing that the synthesized derivatives can significantly inhibit snake venom phospholipase A2 (Anilkumar et al., 2015). This suggests potential therapeutic applications for compounds containing the imidazo[1,5-a]pyridin moiety.

Catalytic and Binding Applications

Moreover, compounds containing imidazo[1,5-a]pyridin structures have been reported to have catalytic and DNA binding properties. Li et al. (2015) synthesized ruthenium(II) complexes bearing a symmetrical 2,6-bis(imidazo[1,2-a]pyridin-2-yl)pyridine, demonstrating good catalytic activity in the transfer hydrogenation of ketones (Li et al., 2015). Kumar et al. (2012) synthesized Cu(II) complexes of tridentate ligands containing the imidazo[1,2-a]pyridine structure, showing significant DNA binding propensity and nuclease activity (Kumar et al., 2012).

Future Directions

The imidazo[1,2-a]pyridine synthon, which is part of the structure of this compound, is recognized as a ‘drug prejudice’ scaffold because of its wide range of applications in medicinal chemistry . It is also useful in coordination chemistry and catalysis because of its coordination ability and non-covalent donor–acceptor bonding . Therefore, it is expected that many novel applications of this compound will be discovered in the future .

properties

IUPAC Name |

2,2,2-trifluoro-1-[3-(2-methylpropyl)imidazo[1,5-a]pyridin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13F3N2O/c1-8(2)7-10-17-11(12(19)13(14,15)16)9-5-3-4-6-18(9)10/h3-6,8H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLEBGRYCXWWKAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=NC(=C2N1C=CC=C2)C(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-((2-Ethylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2506496.png)

![N-[(2-Chlorophenyl)methyl]-5-fluoro-4-methylpyridine-2-carboxamide](/img/structure/B2506504.png)

![(5-Chloro-6-hydroxypyridin-3-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone](/img/structure/B2506508.png)

![2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-methyl-N-phenylacetamide](/img/structure/B2506509.png)

![(4-(Benzo[d][1,3]dioxol-5-ylamino)-7-methyl-1,8-naphthyridin-3-yl)(2-ethylpiperidin-1-yl)methanone](/img/structure/B2506511.png)

![3-(3-Chloro-4-methylphenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2506512.png)

![2-((6-methoxybenzo[d]thiazol-2-yl)amino)-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B2506516.png)